2-Methyl-4-(2-methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine
Description
This compound is a tetrahydro-benzothieno[2,3-d]pyrimidine derivative characterized by a fused bicyclic system comprising a benzothiophene and pyrimidine ring, with additional substitutions: a methyl group at position 2 and a 2-methylthieno[2,3-e][1,3]benzothiazol-5-yloxy moiety at position 2. Its synthesis likely follows methodologies analogous to those described for related tetrahydro-benzothieno[2,3-d]pyrimidines. For instance, ethyl 2-amino-4,5,6,7-tetrahydro-benzothiophene-3-carboxylate (compound 1 in ) serves as a common precursor, undergoing cyclization with formamide to form the pyrimidinone core, followed by chlorination (POCl₃) and subsequent nucleophilic substitution with the thienobenzothiazole component .
The structural complexity of this compound, particularly the 2-methylthieno[2,3-e][1,3]benzothiazole substituent, distinguishes it from simpler derivatives and may enhance its biological activity or binding specificity.
Properties
IUPAC Name |
2-methyl-4-(2-methylthieno[2,3-e][1,3]benzothiazol-5-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3OS3/c1-10-22-20(17-13-5-3-4-6-15(13)28-21(17)23-10)25-14-9-16-18(24-11(2)27-16)19-12(14)7-8-26-19/h7-9H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POUFOOTXLKTLKT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=C2C3=C(CCCC3)SC2=N1)OC4=CC5=C(C6=C4C=CS6)N=C(S5)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of this compound is , and it has a CAS number of 315693-88-0 . The structure features multiple heterocyclic rings which may contribute to its biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C21H17N3OS3 |
| Molecular Weight | 397.55 g/mol |
| CAS Number | 315693-88-0 |
| Solubility | Soluble in DMSO |
Antimicrobial Properties
Another area of interest is the antimicrobial activity of this compound. Compounds containing thieno[2,3-e][1,3]benzothiazole moieties have shown promise against various bacterial strains. For instance, derivatives have been tested against Staphylococcus aureus and Escherichia coli , demonstrating significant inhibition zones in agar diffusion tests.
Neuroprotective Effects
Preliminary investigations into the neuroprotective effects of related compounds suggest that they may offer therapeutic benefits in neurodegenerative diseases. The presence of the benzothiolo structure is hypothesized to interact with neuroreceptors or exhibit antioxidant properties, potentially protecting neuronal cells from oxidative stress.
Study 1: Anticancer Activity Evaluation
A study published in a peer-reviewed journal evaluated the anticancer activity of a series of benzothiazole derivatives similar to our compound. The results indicated that these compounds exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting a dose-dependent response.
Study 2: Antimicrobial Testing
In another study focused on antimicrobial efficacy, a derivative of thieno[2,3-e][1,3]benzothiazole was tested against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, revealing effective antimicrobial properties at low concentrations.
Study 3: Neuroprotection in Animal Models
Research involving animal models has shown that compounds structurally related to our compound can reduce neuroinflammation and improve cognitive function in models of Alzheimer's disease. These findings support further investigation into the neuroprotective potential of this class of compounds.
Comparison with Similar Compounds
Key Observations:
Synthetic Flexibility: Unlike hydrazine- or cyano-functionalized derivatives , the target compound’s synthesis emphasizes nucleophilic aromatic substitution, reflecting the reactivity of its chloro-pyrimidine intermediate .
Biological Implications: While direct activity data for the target compound is absent, structurally related tetrahydrobenzothieno[2,3-d]pyrimidines exhibit antimicrobial and analgesic properties.
Reactivity and Functionalization
- Electrophilic Substitution: The electron-deficient pyrimidine ring in the target compound may undergo electrophilic substitution at position 4, similar to derivatives in , which form hydrazino or amino derivatives .
- Nucleophilic Reactivity: The 4-oxy group in the target compound could be replaced by amines or thiols, analogous to the synthesis of 4-hydrazino derivatives in .
Pharmacophore Modeling and SAR
- Methylthienobenzothiazole Moiety: This group may act as a bioisostere for aromatic systems in kinase inhibitors or antimicrobial agents, as seen in thieno[2,3-d]pyrimidines with furan or pyridine substituents .
- Tetrahydro Ring System : Saturation of the benzothiophene ring (vs. fully aromatic systems) could reduce planarity, improving solubility or metabolic stability .
Preparation Methods
Cyclization of Thiourea Derivatives
The 5,6,7,8-tetrahydrobenzothiolo[2,3-d]pyrimidine core is synthesized via cyclocondensation of 2-mercaptocyclohex-1-ene-1-carboxamide with methyl-substituted pyrimidine precursors. Key steps include:
Functionalization at Position 4
To introduce the oxygen linker, the 4-position of the pyrimidine must be activated for nucleophilic substitution:
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Chlorination : Treating the core with POCl₃ converts the 4-keto group to a chloride.
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Oxidation : Alternatively, Mitsunobu conditions (DEAD, PPh₃) enable direct displacement of a hydroxyl group by the thienobenzothiazole fragment.
Synthesis of the 2-Methylthieno[2,3-e][1, benzothiazol-5-ol Fragment
Thienobenzothiazole Ring Formation
The thieno[2,3-e]benzothiazole system is constructed via:
Hydroxylation at Position 5
Introducing the hydroxyl group for ether linkage involves:
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Directed ortho-metalation : Using n-BuLi and TMEDA to deprotonate position 5, followed by quenching with oxygen.
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Demethylation : If a methoxy group is present, BBr₃ in CH₂Cl₂ selectively cleaves the methyl ether.
Coupling of Molecular Fragments
Nucleophilic Aromatic Substitution
The chloride-activated pyrimidine core reacts with the thienobenzothiazol-5-ol under basic conditions:
Mitsunobu Reaction
For hydroxyl-bearing pyrimidine intermediates:
Optimization and Challenges
Solvent and Catalyst Effects
Side Reactions and Mitigation
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Overhalogenation : Controlled addition of Cl₂ or SOCl₂ prevents di- or tri-chlorination.
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Oxidation : Conduct reactions under nitrogen to avoid sulfoxide formation in the benzothiazole.
Analytical Characterization
| Technique | Key Data |
|---|---|
| ¹H NMR (500 MHz, CDCl₃) | δ 8.21 (s, 1H, pyrimidine-H), 7.89 (d, J=8.5 Hz, 1H, benzothiazole-H), 3.02 (m, 2H, cyclohexane-H) |
| LC-MS | m/z 453.1 [M+H]⁺ (calc. 452.08) |
| HPLC Purity | 99.2% (C18 column, MeCN/H₂O 70:30) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
